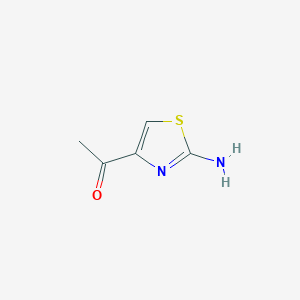

1-(2-Aminothiazol-4-yl)ethanone

Overview

Description

1-(2-Aminothiazol-4-yl)ethanone is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis .

Mechanism of Action

Target of Action

Thiazole derivatives, which include 1-(2-aminothiazol-4-yl)ethanone, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific targets for these activities can vary widely and are often dependent on the specific structure and functional groups present in the thiazole derivative.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions . The specific mode of action can vary depending on the target and the specific structure of the thiazole derivative.

Biochemical Pathways

These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .

Result of Action

Given the diverse biological activities associated with thiazole derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of neurons, and inhibition of tumor growth .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often depends on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminothiazol-4-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea and substituted thioamides . Another method includes the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and an excess amount of iodine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminothiazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .

Scientific Research Applications

1-(2-Aminothiazol-4-yl)ethanone has numerous scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators .

Comparison with Similar Compounds

1-(2-Aminothiazol-4-yl)ethanone can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Bleomycin: An antineoplastic drug.

Tiazofurin: An antineoplastic drug.

The uniqueness of this compound lies in its versatile biological activities and its potential for modification to produce a wide range of derivatives with diverse therapeutic applications .

Biological Activity

Overview

1-(2-Aminothiazol-4-yl)ethanone, a heterocyclic compound, features a thiazole ring and is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections, inflammation, and cancer. Its molecular formula is C₅H₆N₂OS, with a molecular weight of 142.18 g/mol. The presence of the thiazole ring contributes to its pharmacological properties, making it a valuable scaffold for drug development.

This compound exhibits its biological effects through various mechanisms:

- Target Interactions : The compound interacts with biological targets via covalent bonds, hydrogen bonds, and hydrophobic interactions. These interactions influence several biochemical pathways related to inflammation, microbial growth, and tumor progression.

- Cellular Effects : It has been shown to affect cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function. For instance, studies indicate that derivatives of this compound can modulate inflammatory responses and exhibit antimicrobial properties.

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antibacterial and antifungal activities:

- Bacterial Inhibition : Research published in Arzneimittelforschung highlighted the efficacy of certain derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents.

- Fungal Activity : Studies have also indicated antifungal properties against various pathogenic fungi, suggesting a broad spectrum of antimicrobial action.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored extensively:

- In Vitro Studies : Research in the European Journal of Medicinal Chemistry reported that specific derivatives exhibited significant anti-inflammatory activity, potentially useful in treating inflammatory diseases.

Antitumor Activity

The compound's derivatives have shown promise in cancer therapy:

- Cytotoxicity : A study in Bioorganic & Medicinal Chemistry Letters identified cytotoxic activity against various cancer cell lines, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other thiazole derivatives:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(2-Amino-5-methylthiazol-4-yl)ethanone | 40353-62-6 | 0.82 |

| 2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one | 36234-66-9 | 0.73 |

| 1-(5-Methylthiazol-4-yl)ethanone | 1368187-44-3 | 0.70 |

| 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9 | 0.74 |

This table illustrates the structural similarities among thiazole compounds while highlighting the unique biological activities attributed to this compound.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy : A comprehensive study demonstrated that derivatives of this compound were effective against resistant bacterial strains, paving the way for new antibiotic development.

- Inflammation Modulation : In vitro experiments revealed that certain derivatives significantly reduced pro-inflammatory cytokine levels, suggesting their potential use in treating chronic inflammatory conditions.

- Cancer Cell Line Studies : Investigations into the cytotoxic effects on cancer cell lines showed that modifications to the thiazole ring could enhance anticancer activity, indicating a pathway for developing targeted cancer therapies.

Properties

IUPAC Name |

1-(2-amino-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYLXMPLFPQUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389368 | |

| Record name | 1-(2-aminothiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101258-16-6 | |

| Record name | 1-(2-aminothiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.